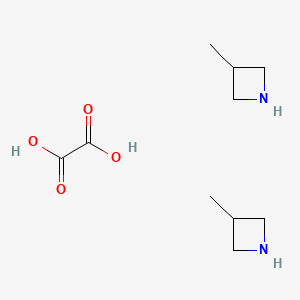
3-Methylazetidine;hemi(oxalic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylazetidine;hemi(oxalic acid): is a chemical compound with the molecular formula C10H20N2O4 . It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine;hemi(oxalic acid) typically involves the formation of the azetidine ring followed by methylation and subsequent reaction with oxalic acid. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of azetidine precursors and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 3-Methylazetidine;hemi(oxalic acid) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylazetidine;hemi(oxalic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methylazetidine;hemi(oxalic acid) is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it valuable in organic synthesis .
Biology and Medicine: In biology and medicine, azetidine derivatives, including 3-Methylazetidine;hemi(oxalic acid), are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets and pathways, potentially leading to new drug candidates .
Industry: In the industrial sector, 3-Methylazetidine;hemi(oxalic acid) is used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-Methylazetidine;hemi(oxalic acid) involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Azetidine: The parent compound of 3-Methylazetidine;hemi(oxalic acid), known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity compared to azetidine.
Uniqueness: 3-Methylazetidine;hemi(oxalic acid) is unique due to its specific substitution pattern and the presence of oxalic acid, which can influence its reactivity and applications. The methyl group and oxalic acid moiety provide additional functional handles for further chemical transformations and interactions .
Eigenschaften
Molekularformel |
C10H20N2O4 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3-methylazetidine;oxalic acid |
InChI |
InChI=1S/2C4H9N.C2H2O4/c2*1-4-2-5-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CZPBRGSRDLFVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC1.CC1CNC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
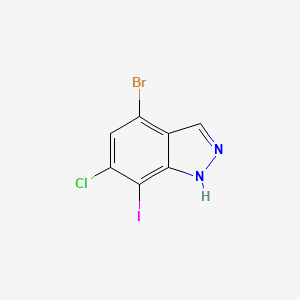
![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)
![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
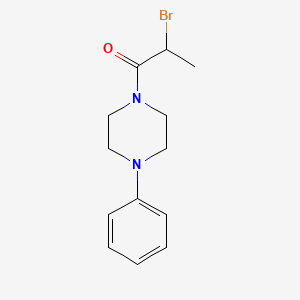
![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)
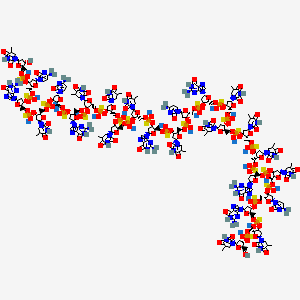
![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)
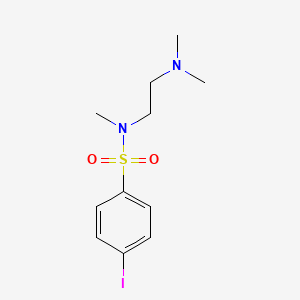
![(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine](/img/structure/B13908189.png)
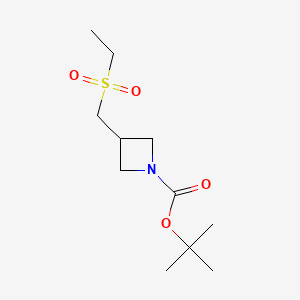
![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)
![Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate](/img/structure/B13908208.png)

